Methyl 2,2-dimethylpent-4-enoate
Overview
Description
Methyl 2,2-dimethylpent-4-enoate is an organic compound with the molecular formula C8H14O2. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a pent-4-enoate group and two methyl groups attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2,2-dimethylpent-4-enoic acid or 2,2-dimethylpentan-4-one.
Reduction: 2,2-dimethylpent-4-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylpent-4-enoate depends on the specific reaction it undergoes. In general, the ester group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved include:
Nucleophilic Attack: The ester carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Methyl 2,2-dimethylpent-4-enoate can be compared with other similar compounds such as:
Methyl isobutyrate: Similar in structure but lacks the pent-4-enoate group.
Methyl 2,2-dimethyl-4-pentenoate: Similar but with different positioning of the double bond.
Ethyl 2,2-dimethylpent-4-enoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to its specific structure, which includes both a pent-4-enoate group and two methyl groups on the second carbon atom. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2,2-dimethylpent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKDIDOYWCKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472041 | |
Record name | Methyl 2,2-dimethylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76352-72-2 | |
Record name | Methyl 2,2-dimethylpent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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